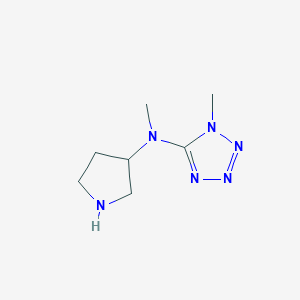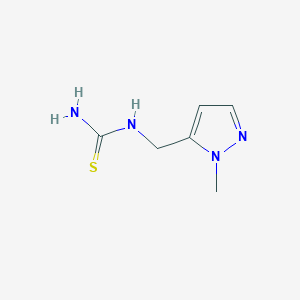
1-(3-Methoxypropylsulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxypropylsulfonyl)-1,4-diazepane, also known as MPSD, is a diazepane derivative that has been widely used in scientific research due to its unique chemical properties. MPSD has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Mecanismo De Acción
1-(3-Methoxypropylsulfonyl)-1,4-diazepane acts as a positive allosteric modulator of GABA-A receptors, enhancing the effects of the neurotransmitter GABA. This leads to an increase in chloride ion influx, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
1-(3-Methoxypropylsulfonyl)-1,4-diazepane has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. 1-(3-Methoxypropylsulfonyl)-1,4-diazepane has also been shown to increase sleep time and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Methoxypropylsulfonyl)-1,4-diazepane in lab experiments is its ability to selectively modulate GABA-A receptor subtypes, allowing for the study of specific receptor subtypes and their effects on various biological processes. However, one limitation of using 1-(3-Methoxypropylsulfonyl)-1,4-diazepane is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
Future research on 1-(3-Methoxypropylsulfonyl)-1,4-diazepane could focus on the development of novel anxiolytic drugs based on its chemical structure. Additionally, further investigation into the effects of 1-(3-Methoxypropylsulfonyl)-1,4-diazepane on specific GABA-A receptor subtypes could provide valuable insights into the role of these receptors in various biological processes. Finally, the development of more selective modulators of GABA-A receptor subtypes could improve the specificity of 1-(3-Methoxypropylsulfonyl)-1,4-diazepane and other diazepane derivatives for use in lab experiments.
Métodos De Síntesis
The synthesis of 1-(3-Methoxypropylsulfonyl)-1,4-diazepane involves a multi-step process that begins with the reaction of 1,4-diazepane with methanesulfonyl chloride. The resulting intermediate is then reacted with 3-methoxypropylamine to yield 1-(3-Methoxypropylsulfonyl)-1,4-diazepane. The final product is purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(3-Methoxypropylsulfonyl)-1,4-diazepane has been used in a variety of scientific research applications, including the study of GABA-A receptor subtypes, the modulation of chloride currents, and the investigation of the effects of diazepane derivatives on neuronal activity. 1-(3-Methoxypropylsulfonyl)-1,4-diazepane has also been used as a tool for the study of anxiety disorders and the development of novel anxiolytic drugs.
Propiedades
IUPAC Name |
1-(3-methoxypropylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-14-8-3-9-15(12,13)11-6-2-4-10-5-7-11/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSGJNKBAUTSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569946.png)


![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)
![3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)
![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)


![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)
![2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)

![5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7570053.png)
![2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)